COc1ccc2C=C(Nc3nc(F)nc(F)n3)C(=O)Oc2c1
. This provides a text representation of the compound’s molecular structure. FAMC can be synthesized through several methods, commonly involving the reaction of 7-methoxycoumarin with difluorotriazine derivatives. One effective synthesis route includes:
This method allows for high yields of the desired compound while maintaining purity .
The molecular formula of FAMC is . Its structure features:
The three-dimensional structure can be visualized using techniques such as X-ray crystallography or NMR spectroscopy, which confirm the arrangement of atoms and functional groups within the molecule .
FAMC undergoes several chemical reactions that are important for its functionality:
These reactions are crucial for understanding how FAMC interacts with biological systems and other chemical entities .
The mechanism of action of FAMC involves its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that FAMC may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
Understanding these mechanisms is essential for developing FAMC as a therapeutic agent .
FAMC has several promising applications in scientific research:
These applications highlight FAMC's versatility as a compound of interest in both basic research and applied sciences .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2